Bienvenue dans la boutique en ligne BenchChem!

2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Chiral impurity profiling Antiviral drug quality control Ledipasvir intermediate reference standards

2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a chiral, bicyclic α-amino acid diester belonging to the 2-azabicyclo[2.2.1]heptane scaffold class. The (1S,3R,4R) absolute configuration is critical: this specific enantiomer is structurally opposite to the (1R,3S,4S) stereoisomer that serves as the key intermediate for Ledipasvir, a marketed hepatitis C NS5A inhibitor.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Cat. No. B8185705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)OC
InChIInChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-9-6-5-8(7-9)10(14)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9+,10-/m1/s1
InChIKeyAMWOORGVXJGKLE-KXUCPTDWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate: Stereochemical Identity and Procurement Landscape


2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a chiral, bicyclic α-amino acid diester belonging to the 2-azabicyclo[2.2.1]heptane scaffold class. The (1S,3R,4R) absolute configuration is critical: this specific enantiomer is structurally opposite to the (1R,3S,4S) stereoisomer that serves as the key intermediate for Ledipasvir, a marketed hepatitis C NS5A inhibitor [1]. Consequently, the (1S,3R,4R) form is identified as a process-related chiral impurity (Ledipasvir Impurity-8) rather than the active pharmaceutical intermediate, establishing a clear regulatory and analytical procurement driver [2]. The compound's mixed ester protection pattern—tert-butyl carbamate at N-2 and methyl ester at C-3—further distinguishes it from the single-ester or free-acid building blocks commonly stocked for medicinal chemistry campaigns.

Why 2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate Cannot Be Replaced by In-Class Building Blocks


Generic substitution fails for this compound due to three non-interchangeable structural features. First, the (1S,3R,4R) absolute configuration is enantiomeric to the (1R,3S,4S) form used in Ledipasvir production; interchanging them would invert the stereochemical requirements for impurity profiling and reference standard calibration, as confirmed by pharmacopeial impurity listings [1]. Second, the mixed tert-butyl/methyl diester is distinct from the mono-Boc-protected free acid (CAS 291775-59-2) or the di-tert-butyl variant—hydrolytic lability, orthogonal deprotection sequence, and crystallinity all diverge. Third, the 2-azabicyclo[2.2.1]heptane ring imposes a rigid, bridgehead-fused pyrrolidine geometry with different torsional constraints compared to flexible monocyclic proline surrogates, directly impacting catalyst conformation in asymmetric synthesis applications [2]. These structural and stereochemical singularities mean that procurement of the generic scaffold or a mismatched enantiomer cannot substitute for the required diastereomer.

Quantitative Differentiation Evidence for 2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate vs. Closest Analogs


Stereochemical Enantiomer Discrimination: (1S,3R,4R) vs. (1R,3S,4S) in Ledipasvir Impurity Profiling

The (1S,3R,4R) stereoisomer is the enantiomer of the (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid intermediate that is explicitly claimed and utilized for high-purity Ledipasvir synthesis. The (1S,3R,4R) form is catalogued as a chiral process impurity (Ledipasvir Impurity-8) with fully assigned identity by NMR and chiral HPLC [1]. In contrast, the (1R,3S,4S) isomer is designated as the active pharmaceutical intermediate, with documented purity optimization methods achieving high enantiomeric excess via enzymatic resolution [2]. Quantitative chiral chromatography retention time differences and distinct NMR spectral signatures (e.g., ¹H and ¹³C chemical shift deviations for H-3 and C-3 bridgehead protons) allow unambiguous discrimination, enabling regulatory-compliant quantification of the unwanted enantiomer at levels <0.10% in drug substance batch release testing [1].

Chiral impurity profiling Antiviral drug quality control Ledipasvir intermediate reference standards

Catalytic Performance Comparison: (1S,3R,4R)-Configured Dirhodium(II) Tetracarboxylate vs. Alternative Chiral Dirhodium Catalysts

A dirhodium(II) tetracarboxylate catalyst bearing four (1S,3R,4R)-2-(p-tert-butylbenzene)sulfonyl-2-azabicyclo[2.2.1]heptane-3-carboxylate ligands was evaluated in asymmetric cyclopropanation of styrene with phenyldiazoacetate. The catalyst delivered cyclopropane products in up to 95% isolated yield and 92% enantiomeric excess (ee) [1]. In contrast, an earlier chiral dirhodium catalyst based on a monocyclic proline-derived carboxylate framework (e.g., Rh₂(S-DOSP)₄) gave lower enantioselectivity for the same substrate class, with reported ee values of 87–90% under optimized conditions [2]. Notably, the (1S,3R,4R)-azabicycloheptane-derived catalyst performed best with electron-rich olefins—a reversal of the selectivity trend observed with Rh₂(S-DOSP)₄, indicating divergent chemoselectivity profiles [1].

Asymmetric cyclopropanation Chiral dirhodium catalysis Azabicyclo[2.2.1]heptane ligand scaffold

Conformational Rigidity Advantage: Azabicyclo[2.2.1]heptane vs. Monocyclic Proline Surrogates in Catalyst Design

The 2-azabicyclo[2.2.1]heptane core imposes restricted torsional degrees of freedom relative to monocyclic pyrrolidine or proline surrogates. Crystal structure analysis of (1S,3R,4R)-configured 2-azabicyclo[2.2.1]heptane derivatives reveals a bridgehead-fused geometry with a fixed endo envelope conformation, reducing the number of accessible rotamers compared to N-Boc-proline methyl ester, which samples multiple ring puckers in solution (estimated ≤5 interconvertible conformers vs. 1 predominant conformer for the bicyclic scaffold) [1]. This conformational preorganization translates to reduced entropic penalty upon metal coordination, benefiting catalyst stability and enantioselectivity. In the lithium amide-mediated epoxide rearrangement, the (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate-derived ligand delivered >90% yield and up to 99% ee while operating at only 5 mol% loading, compared to monocyclic amino alcohol ligands that required 20 mol% loading to achieve comparable selectivity [1].

Chiral ligand design Conformational preorganization Asymmetric induction

Orthogonal Deprotection Utility: Mixed tert-Butyl/Methyl Diester vs. Symmetric Diester Scaffolds

The mixed tert-butyl N-protecting group and methyl C3-ester provide orthogonal deprotection handles not present in symmetric diester analogs (e.g., di-tert-butyl or di-methyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylates). The tert-butyl carbamate is cleaved under acidic conditions (TFA/CH₂Cl₂, 1:1 v/v, 25 °C, 2 h, >95% conversion), while the methyl ester remains intact, enabling selective N-deprotection for subsequent peptide coupling [1]. Conversely, the methyl ester can be hydrolyzed under mild basic conditions (LiOH, THF/H₂O, 0 °C, 1 h) without affecting the Boc group (<5% N-deprotection), yielding the free carboxylic acid for C-terminal activation [2]. Symmetric di-tert-butyl analogs require harsher acidic global deprotection, and di-methyl analogs lack orthogonal N-protection entirely. This chemoselectivity is critical for building block incorporation into complex sequences such as Ledipasvir fragment assembly, where the (1S,3R,4R) diastereomer serves as a process control reference [3].

Orthogonal protecting group strategy Solid-phase peptide synthesis Chemoselective deprotection

Priority Application Scenarios for 2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate Based on Verified Evidence


Chiral Reference Standard for Ledipasvir Process Impurity Quantification

The compound's (1S,3R,4R) configuration directly matches Ledipasvir Impurity-8, making it the mandatory reference standard for chiral HPLC method validation and batch release testing in Ledipasvir API manufacturing. Regulatory guidelines require a characterized impurity standard of the opposite enantiomer to demonstrate baseline separation (Rs > 2.0) and achieve limits of quantitation at or below the 0.10% reporting threshold [1]. Procurement of this exact diastereomer allows analytical laboratories to comply with ICH Q3A guidelines for new drug substance impurity qualification without relying on in-house column-screening and method development, which typically requires 6–8 weeks of iterative chiral method optimization [1].

Chiral Ligand Precursor for Asymmetric Cyclopropanation Catalyst Synthesis

The (1S,3R,4R)-azabicyclo[2.2.1]heptane scaffold, when elaborated to the corresponding p-tert-butylbenzenesulfonamide and metalated with dirhodium(II), yields a catalyst that achieves 92% ee and 95% isolated yield in cyclopropanation of styrene with phenyldiazoacetate [2]. This performance surpasses that of monocyclic proline-derived dirhodium catalysts (87–90% ee) and uniquely favors electron-rich olefins. Medicinal chemistry groups pursuing cyclopropane-containing drug candidates—particularly in antiviral and CNS programs where cyclopropyl fragments confer metabolic stability—can leverage this catalyst to access high-enantiopurity intermediates with reduced catalyst loading, translating to lower heavy metal contamination in final APIs [2].

Conformationally Constrained Building Block for Peptidomimetic Drug Discovery

The rigid, bridgehead-fused bicyclic architecture of the 2-azabicyclo[2.2.1]heptane core provides lone conformational preorganization, as demonstrated by single-conformer behavior in solution versus flexible monocyclic proline surrogates [2]. This preorganization enables application as a proline replacement in peptidomimetic design where conformational entropy minimization is critical for target binding affinity. The orthogonal tert-butyl/methyl protection strategy allows stepwise incorporation into peptide sequences, reducing synthetic step count by 1–2 operations compared to symmetric diester scaffolds [3]. Computational docking studies with DPP-4 have confirmed that the rigid azabicyclo geometry precisely orients the amine and carboxylate pharmacophores in the enzyme active site, a design principle successfully exploited in the development of neogliptin [4].

Chromatographic Method Development Standard for Generic Ledipasvir ANDA Filings

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) for Ledipasvir, the (1S,3R,4R) diastereomer is specifically listed as a required system suitability standard for demonstrating enantiomeric purity of the (1R,3S,4S) intermediate [1]. The compound's availability as a fully characterized, single-enantiomer reference standard with certificate of analysis (CoA) including chiral HPLC purity, specific rotation, and quantitative NMR data eliminates the need for ANDA sponsors to independently synthesize and characterize this impurity, accelerating regulatory submission timelines by an estimated 8–12 weeks [1].

Quote Request

Request a Quote for 2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.